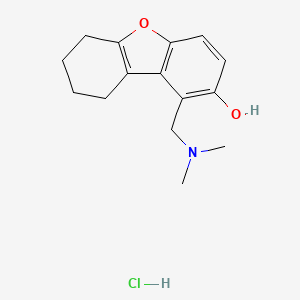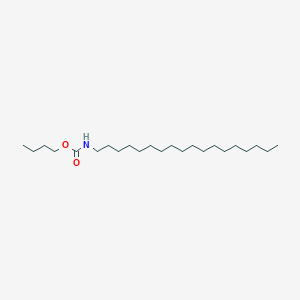
(3,3-Dimethylbutyl)(triphenyl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Dimethylbutyl)(triphenyl)phosphanium bromide is an organophosphorus compound with the molecular formula C23H24BrP. It is a quaternary phosphonium salt, which means it contains a positively charged phosphorus atom bonded to four organic groups. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylbutyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. For example, triphenylphosphine can react with 3,3-dimethylbutyl bromide under controlled conditions to form the desired phosphonium salt. The reaction is usually carried out in an inert solvent such as toluene or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar principles. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and reagent addition rates .
Analyse Chemischer Reaktionen
Types of Reactions
(3,3-Dimethylbutyl)(triphenyl)phosphanium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The phosphorus center can participate in redox reactions.
Wittig Reactions: It can be used to form alkenes from carbonyl compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases like butyllithium for deprotonation, and various nucleophiles for substitution reactions. Typical conditions involve inert atmospheres to prevent oxidation and controlled temperatures to ensure selective reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in a Wittig reaction, the product would be an alkene, while in a substitution reaction, the product would be a new phosphonium salt with a different anion .
Wissenschaftliche Forschungsanwendungen
(3,3-Dimethylbutyl)(triphenyl)phosphanium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which (3,3-Dimethylbutyl)(triphenyl)phosphanium bromide exerts its effects depends on the specific application. In chemical reactions, the positively charged phosphorus atom acts as an electrophile, facilitating nucleophilic attack. In biological systems, it may interact with cellular components through electrostatic interactions and hydrogen bonding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,3-Dimethylallyl)triphenylphosphonium bromide: Similar structure but with an allyl group instead of a butyl group.
(3-Bromopropyl)triphenylphosphonium bromide: Contains a bromopropyl group instead of a dimethylbutyl group.
Methyltriphenylphosphonium bromide: Contains a methyl group instead of a dimethylbutyl group .
Uniqueness
(3,3-Dimethylbutyl)(triphenyl)phosphanium bromide is unique due to its specific alkyl group, which can influence its reactivity and interactions in both chemical and biological systems. This uniqueness makes it valuable for specialized applications where other phosphonium salts may not be as effective .
Eigenschaften
CAS-Nummer |
40139-34-2 |
|---|---|
Molekularformel |
C24H28BrP |
Molekulargewicht |
427.4 g/mol |
IUPAC-Name |
3,3-dimethylbutyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C24H28P.BrH/c1-24(2,3)19-20-25(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23;/h4-18H,19-20H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RUVWUZMXNOEIFX-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


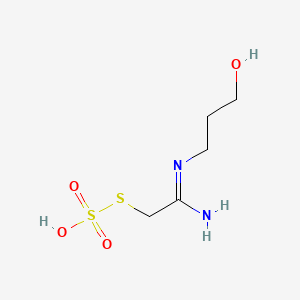
![5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium](/img/structure/B14663955.png)
![3-(diethylamino)-1-[7-[3-(diethylamino)propanoyl]-9H-xanthen-2-yl]propan-1-one;dihydrochloride](/img/structure/B14663960.png)


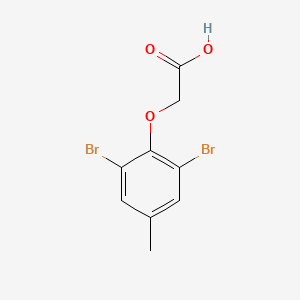

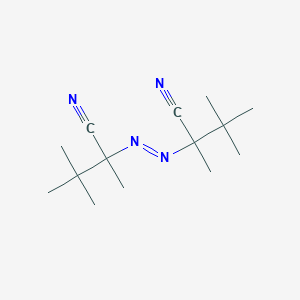
![7-chloro-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B14664004.png)

